1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea
Overview
Description
1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea is an organosulfur compound belonging to the thiourea derivatives family. These compounds are known for their diverse biological and chemical applications. The structure of this compound includes a cyclohexyl group, a nitrobenzoyl group, and a thiourea moiety, making it a versatile compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea typically involves the reaction of cyclohexylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea. The reaction conditions often include the use of solvents like acetone or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of N-substituted thiourea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Exhibits antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Potential use in the treatment of diseases due to its biological activities.
Industry: Utilized in the production of polymers, adhesives, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The thiourea moiety can chelate metal ions, affecting enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
- 1-Cyclohexyl-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea
- 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea
- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea
Comparison: 1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-13(10-5-4-8-12(9-10)18(20)21)16-17-14(22)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,19)(H2,15,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQHXUKIBXBDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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